Product packaging for Cinnamalfluorene(Cat. No.:CAS No. 2871-26-3)

Cinnamalfluorene

Cat. No.: B3370000
CAS No.: 2871-26-3
M. Wt: 280.4 g/mol
InChI Key: FDELSKWIDIUQDN-DHZHZOJOSA-N
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Description

Historical Context of Cinnamalfluorene Discovery and Early Investigations

The precise historical timeline of the discovery and initial synthesis of this compound is not extensively documented in readily available literature. However, its existence is noted in chemical databases with the CAS Registry Number 2871-26-3. Early investigations into compounds of this nature were often driven by an interest in creating novel dyes and understanding the impact of extended conjugation on the color and properties of organic molecules. The synthesis of such fulvene (B1219640) derivatives, the class of compounds to which this compound belongs, was first reported by Thiele in 1900 through the condensation of aldehydes and ketones with cyclopentadiene. thieme-connect.de This foundational work laid the groundwork for the later synthesis of more complex fulvenes like this compound.

Significance of Fluorene (B118485) and Cinnamaldehyde (B126680) Moieties in Organic Chemistry Research

The academic interest in this compound is deeply rooted in the individual significance of its two core components: fluorene and cinnamaldehyde.

Fluorene , a polycyclic aromatic hydrocarbon, is a cornerstone in organic chemistry and materials science. google.com Its rigid, planar structure and the reactive methylene (B1212753) bridge at the C-9 position make it a versatile building block for synthesizing a wide array of functional molecules. thieme-connect.denih.gov Fluorene derivatives are renowned for their thermal stability and excellent charge-transporting properties, leading to their widespread use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nbinno.com The ability to functionalize the fluorene core at various positions allows for the fine-tuning of its electronic and photophysical properties. nih.gov

Cinnamaldehyde , the compound responsible for the characteristic aroma of cinnamon, is a key player in the study of organic reactions. mdpi.com Its α,β-unsaturated aldehyde functionality provides two reactive sites: the carbonyl group and the carbon-carbon double bond. This dual reactivity makes it a model substrate for fundamental organic transformations such as conjugate additions and aldol (B89426) condensations. mdpi.com Beyond its role in synthetic methodology, cinnamaldehyde and its derivatives are also explored for their biological activities.

The combination of these two moieties in this compound creates a highly conjugated system with the potential for unique photophysical and chemical behaviors, driving its appeal for further research.

Evolution of Research Interest in this compound and Related Compounds

Research interest in this compound is intrinsically linked to the broader evolution of the study of fulvenes and conjugated organic materials. The initial curiosity surrounding these compounds was primarily academic, focused on understanding their synthesis, structure, and reactivity. thieme-connect.de

The advent of materials science and the demand for novel organic electronic materials in the late 20th and early 21st centuries propelled a resurgence of interest in fluorene-based compounds. nbinno.com Researchers began to explore how the introduction of different substituents at the C-9 position of fluorene, including extended conjugated systems like the cinnamylidene group, could modulate the material's properties for applications in OLEDs and other optoelectronic devices. nih.govbeilstein-journals.orgnih.gov The goal has been to synthesize derivatives with tailored energy levels, enhanced fluorescence, and improved charge carrier mobility. beilstein-journals.orgnih.gov

While specific research on this compound itself remains somewhat specialized, the broader class of 9-alkylidene-9H-fluorenes has been the subject of various synthetic and mechanistic studies. thieme-connect.denih.gov

Interdisciplinary Research Landscape of this compound Studies

The study of this compound and its derivatives sits (B43327) at the crossroads of several scientific disciplines, reflecting the versatile nature of its constituent parts.

Organic Synthesis and Catalysis: The development of efficient synthetic routes to this compound and related functionalized derivatives remains an active area of research. This includes exploring various catalytic methods to achieve high yields and selectivity. thieme-connect.degoogle.com

Materials Science: The highly conjugated π-system of this compound makes it a candidate for investigation in the field of organic electronics. Research in this area focuses on the photophysical properties of such molecules, including their absorption and emission spectra, with the aim of developing new materials for light-emitting and photovoltaic applications. beilstein-journals.orgnih.govresearchgate.net

Medicinal Chemistry: Although direct studies on the medicinal applications of this compound are not widely reported, the fluorene scaffold is a known pharmacophore found in various biologically active compounds. thieme-connect.demdpi.com The cinnamaldehyde moiety also possesses known biological activities. This intersection suggests a potential, though largely unexplored, avenue for the investigation of this compound derivatives in drug discovery. mdpi.com

Computational Chemistry: Theoretical studies play a crucial role in understanding the structure-property relationships of molecules like this compound. nih.gov Density functional theory (DFT) calculations, for instance, can predict molecular geometries, electronic structures, and spectroscopic properties, guiding the design of new derivatives with desired characteristics. nih.gov

In essence, while this compound may not be a household name in the chemical world, its structural and electronic attributes make it a valuable subject of study across multiple scientific domains, contributing to the broader understanding of conjugated organic systems and their potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16 B3370000 Cinnamalfluorene CAS No. 2871-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(E)-3-phenylprop-2-enylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-16H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDELSKWIDIUQDN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2871-26-3
Record name NSC12315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Reaction Pathways for Cinnamalfluorene

Classical Synthetic Routes to Cinnamalfluorene and its Analogues

The foundational methods for constructing the this compound framework rely on well-established organic reactions. These classical routes are prized for their reliability and the wealth of literature supporting their application to a wide array of substrates.

Condensation Reactions and Methodological Considerations

Condensation reactions, particularly the Wittig reaction, represent a primary strategy for synthesizing this compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, known as a Wittig reagent, to form an alkene. wikipedia.orglibretexts.org This method is highly effective for creating the double bond that links the fluorene (B118485) and cinnamyl moieties.

The synthesis can be envisioned through two main pathways:

Reaction of fluoren-9-one with a cinnamyl-derived phosphonium ylide.

Reaction of 9-fluorenecarboxaldehyde with a benzylidene-derived phosphonium ylide.

A key advantage of the Wittig reaction is that the position of the newly formed double bond is unequivocally determined, which is a significant improvement over elimination reactions that can produce mixtures of isomers. libretexts.org The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide. Stabilized ylides, which contain electron-withdrawing groups, typically yield the (E)-alkene, while non-stabilized ylides favor the formation of the (Z)-alkene. organic-chemistry.org For this compound, where a conjugated system is desired, the (E)-isomer is generally the target product.

Methodological considerations include the choice of a strong base to generate the ylide from its corresponding phosphonium salt. Common bases include n-butyllithium (n-BuLi) and sodium hydride (NaH). masterorganicchemistry.com The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent the decomposition of the highly basic ylide. wikipedia.org

Table 1: Examples of Wittig Reaction Conditions for Alkene Synthesis
Reactant 1Reactant 2Base/SolventProductYieldReference
Aldehyde/KetonePhosphonium YlideVariousAlkene63-99% nih.gov
trans-Cinnamaldehydeα-Bromocinnamaldehyde derived ylideK2CO3Conjugated diene-functionalized organotrifluoroborate72% nih.gov
Aryl aldehydesPotassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chloridesK2CO3Unsaturated organotrifluoroboratesGood yields nih.gov

Approaches for C-C Bond Formation in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly applicable to the synthesis of this compound. researchgate.net The most prominent among these are the Heck, Suzuki, and Sonogashira reactions.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base. wikipedia.org To synthesize a this compound precursor, one could react a 9-halofluorene derivative with cinnamic acid or its ester. The reaction typically yields the trans-substituted alkene, which is advantageous for creating the desired conjugated system. organic-chemistry.orgyoutube.com The choice of catalyst, often Pd(OAc)₂ or a related palladium(0) species, along with a phosphine (B1218219) ligand and a suitable base (e.g., triethylamine (B128534) or potassium carbonate), is crucial for achieving high yields. wikipedia.orgnih.gov

Suzuki Reaction: The Suzuki reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. bohrium.com This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. mdpi.com A potential route to this compound could involve the coupling of a 9-fluorenylboronic acid with a cinnamyl halide, or a 9-halofluorene with a cinnamylboronic acid. mdpi.comsciforum.net

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov While this would produce an enyne rather than a diene system directly, it is a valuable method for constructing complex unsaturated frameworks. A subsequent partial reduction of the alkyne could then yield the desired this compound structure. The reaction is known for its mild conditions, often being performed at room temperature. wikipedia.orgyoutube.com

Table 2: Palladium-Catalyzed C-C Bond Formation Reactions
ReactionElectrophileNucleophileCatalyst SystemKey FeaturesReference
Heck ReactionAryl/Vinyl Halide or TriflateAlkenePd(0) catalyst, BaseForms substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.org
Suzuki ReactionAryl/Vinyl Halide or TriflateOrganoboronic Acid/EsterPd(0) catalyst, BaseMild conditions, functional group tolerance, low toxicity of boron reagents. bohrium.commdpi.com
Sonogashira CouplingAryl/Vinyl HalideTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseForms C(sp)-C(sp²) bonds under mild conditions. wikipedia.orglibretexts.org

Advanced Catalytic Approaches in this compound Formation

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from these developments.

Homogeneous Catalysis Methodologies

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity because the active sites are well-defined and uniformly accessible. uu.nldtu.dk In the context of the palladium-catalyzed reactions mentioned above (Heck, Suzuki, Sonogashira), the catalyst systems are typically homogeneous. mpg.de The development of sophisticated ligands for the palladium center has been a major area of research, enabling reactions with previously challenging substrates and allowing for lower catalyst loadings. For instance, the use of N-heterocyclic carbene (NHC) ligands has shown promise in enhancing the efficiency of Sonogashira couplings. organic-chemistry.org The ability to fine-tune the steric and electronic properties of the catalyst through ligand modification is a key advantage of this approach. dtu.dk

Heterogeneous Catalysis Techniques

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their reuse, a key principle of green chemistry. nih.govyoutube.comyoutube.com For the synthesis of this compound, a heterogeneous version of the Heck reaction could be employed using palladium supported on carbon (Pd/C). matthey.com This approach avoids the contamination of the product with residual palladium, which can be a concern in pharmaceutical applications. While potentially less active than their homogeneous counterparts, supported metal catalysts are robust and can operate under a range of conditions. nih.gov Research focuses on creating well-defined active sites on the support to mimic the high selectivity of homogeneous systems. rsc.org

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis
FeatureHomogeneous CatalysisHeterogeneous CatalysisReference
Catalyst StateSame phase as reactantsDifferent phase from reactants uu.nlnih.gov
Activity/SelectivityGenerally high, well-defined active sitesCan be lower, active sites may be less uniform uu.nlyoutube.com
Catalyst SeparationOften difficult, may require distillation or chromatographyEasy (e.g., filtration) youtube.comresearchgate.net
ReusabilityChallengingGenerally straightforward rsc.org
ExamplePd(PPh₃)₄ in Suzuki couplingPd on carbon for Heck reactions libretexts.orgmatthey.com

Photocatalysis and Electrocatalysis in this compound Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. researchgate.net This methodology uses a photocatalyst, such as [Ru(bpy)₃]²⁺, which, upon absorbing light, can initiate single-electron transfer processes to generate highly reactive radical intermediates. researchgate.net A potential photocatalytic route to this compound could involve the generation of a fluorenyl radical or a cinnamyl radical, which could then couple to form the target C-C bond. This approach offers unique reactivity patterns that are often complementary to traditional thermal methods. nih.gov

Electrocatalysis provides another avenue for green and efficient synthesis by using electrical potential to drive chemical reactions. It can facilitate redox reactions without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. The synthesis of this compound could potentially be achieved through electrochemically induced coupling reactions, offering precise control over the reaction's driving force.

Both photocatalysis and electrocatalysis represent frontiers in synthetic methodology that could lead to novel and more sustainable pathways for the construction of complex organic molecules like this compound. researchgate.netfrontiersin.org

Mechanistic Studies of this compound Formation Reactions

The formation of this compound, scientifically known as 9-(cinnamylidene)-9H-fluorene, is typically achieved through a base-catalyzed condensation reaction between fluorene and cinnamaldehyde (B126680). This reaction is a variation of the classical aldol (B89426) condensation. quora.commasterorganicchemistry.com The mechanism involves the deprotonation of the acidic C9-hydrogen of the fluorene ring, followed by a nucleophilic attack on the carbonyl carbon of cinnamaldehyde.

Under basic conditions, a base abstracts a proton from the C9 position of fluorene to form a resonance-stabilized carbanion, the fluorenyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. This results in the formation of a β-hydroxy aldehyde intermediate. Subsequent heating in the presence of a base leads to the elimination of a water molecule (dehydration), yielding the final α,β-unsaturated product, this compound. masterorganicchemistry.comlibretexts.org The driving force for this condensation is the formation of an extended conjugated π-system, which imparts stability to the final molecule.

The general mechanism for the base-catalyzed aldol condensation is as follows:

Enolate Formation: A base removes an acidic α-hydrogen from the carbonyl compound (in this case, the acidic C9 proton of fluorene) to form an enolate ion. youtube.com

Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of a second molecule (cinnamaldehyde). youtube.com

Protonation: The resulting alkoxide is protonated to form a β-hydroxy aldehyde (the aldol addition product). youtube.com

Dehydration: Upon heating, the β-hydroxy aldehyde is dehydrated to form an α,β-unsaturated aldehyde (the aldol condensation product). youtube.com

Kinetic Investigations of Reaction Pathways

While specific kinetic studies on the formation of this compound are not extensively documented in the literature, the kinetics of aldol condensation reactions have been widely studied. Generally, the rate-limiting step in base-catalyzed aldol condensations is the formation of the enolate or the subsequent nucleophilic attack, depending on the specific reactants and conditions. oberlin.edunih.gov For the reaction between fluorene and cinnamaldehyde, the formation of the fluorenyl anion is relatively facile due to the acidity of the C9 proton (pKa ≈ 22 in DMSO).

Kinetic studies of similar aldol condensations, for instance, the reaction of furfural (B47365) with acetone, have shown that the reaction order with respect to the aldehyde can be approximately 1.0. scirp.org The reaction rate is also influenced by the concentration of the base catalyst and the temperature. An increase in temperature generally increases the reaction rate, following the Arrhenius equation. scirp.org It is plausible that the formation of this compound follows a similar kinetic profile, with the rate being dependent on the concentrations of fluorene, cinnamaldehyde, and the base catalyst.

Table 1: General Factors Influencing Aldol Condensation Kinetics

FactorEffect on Reaction RateRationale
Substrate Concentration IncreasesHigher probability of molecular collisions.
Catalyst Concentration IncreasesAccelerates the formation of the nucleophilic enolate.
Temperature IncreasesProvides the necessary activation energy for the reaction.
Solvent VariesCan affect the solubility of reactants and the stability of intermediates.

Stereochemical Control Strategies in Synthesis

The exocyclic double bond in this compound can exist as either the (E) or (Z) stereoisomer. In the standard base-catalyzed condensation, a mixture of isomers may be formed, often with the thermodynamically more stable (E)-isomer predominating.

For more precise stereochemical control, alternative synthetic strategies such as the Wittig reaction could be employed. wikipedia.orgorganic-chemistry.org The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. wikipedia.org To synthesize this compound via this route, one could prepare the triphenylphosphonium ylide of fluorene and react it with cinnamaldehyde.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. researchgate.netpitt.edu

Non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes with high selectivity.

Stabilized ylides (with electron-withdrawing groups) generally lead to the formation of (E)-alkenes.

By carefully choosing the reaction conditions and the type of phosphonium ylide, it may be possible to selectively synthesize either the (E) or (Z) isomer of this compound.

Derivatization Strategies and Functionalization Methodologies

The chemical structure of this compound, featuring a fluorene core and a reactive exocyclic double bond, offers multiple sites for derivatization and functionalization.

Post-Synthetic Modification Approaches

Post-synthetic modification refers to the chemical alteration of a molecule after its initial synthesis. For this compound, the exocyclic double bond is a prime target for such modifications. Fulvenes, which are structurally related to this compound, are known to undergo various cycloaddition reactions. beilstein-journals.orgresearchgate.netnih.gov

Potential post-synthetic modifications of this compound could include:

Diels-Alder Reactions: The exocyclic double bond can act as a dienophile, reacting with dienes to form new cyclic structures.

Epoxidation: Reaction with peroxy acids could form an epoxide at the exocyclic double bond, which can then be further functionalized.

Hydrogenation: Catalytic hydrogenation would saturate the exocyclic double bond, yielding 9-cinnamylfluorene.

Additionally, the aromatic rings of the fluorene moiety can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, although the conditions would need to be carefully controlled to avoid reaction at the double bond.

Synthetic Design of this compound-Based Scaffolds

This compound can serve as a building block, or scaffold, for the synthesis of larger, more complex molecules and polymers. The fluorene unit is a well-known component in conjugated polymers used in organic electronics due to its rigid, planar structure and strong fluorescence. 20.210.105researchgate.net

The cinnamylidene group introduces further conjugation and a reactive handle for polymerization. For instance, the exocyclic double bond could potentially participate in polymerization reactions. Fulvenes are known to be prone to polymerization, which can be catalyzed by acids or cations. beilstein-journals.orgnih.gov By analogy, this compound could be a monomer for the synthesis of novel polymers with interesting optical and electronic properties.

Furthermore, by introducing functional groups onto the fluorene or the phenyl ring of the cinnamylidene moiety before the initial condensation reaction, a wide variety of functionalized this compound derivatives could be synthesized. These derivatives could then be used as monomers in polymerization reactions, such as Suzuki or Sonogashira cross-coupling, to create well-defined conjugated polymers.

Table 2: Potential Functionalization Sites of this compound

SiteType of ReactionPotential Products
Exocyclic Double Bond Cycloaddition, Epoxidation, HydrogenationCyclic adducts, Epoxides, Saturated derivatives
Fluorene Aromatic Rings Electrophilic Aromatic SubstitutionNitrated, Halogenated derivatives
Cinnamylidene Phenyl Ring Electrophilic Aromatic SubstitutionSubstituted phenyl derivatives
Entire Molecule PolymerizationConjugated polymers

Advanced Characterization Techniques and Methodologies for Cinnamalfluorene Research

Spectroscopic Methodologies for Structural Elucidation and Analysis

Spectroscopic techniques are paramount in determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution and the solid state. quora.com It relies on the magnetic properties of atomic nuclei to generate a spectrum that reveals the chemical environment of each nucleus.

One-dimensional (1D) ¹H and ¹³C NMR are the initial and most crucial steps in the structural characterization of Cinnamalfluorene. These techniques provide information on the number and types of protons and carbons, respectively, as well as their immediate electronic environment.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the fluorene (B118485) ring system and the cinnamylidene side chain. The aromatic protons of the fluorene moiety would typically appear in the downfield region, approximately between δ 7.0 and 8.0 ppm. The protons of the phenyl group on the side chain would also resonate in this region. The vinylic protons of the cinnamylidene group would likely appear as doublets in the δ 6.5-7.5 ppm range, with a characteristic large coupling constant for the trans configuration. The aldehyde proton would be the most downfield signal, expected above δ 9.5 ppm due to the deshielding effect of the carbonyl group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, the spectrum would show signals for the sp²-hybridized carbons of the aromatic rings and the vinyl group, as well as the sp² carbon of the carbonyl group, which would be significantly downfield. The quaternary carbons of the fluorene ring would also be identifiable.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Fluorene Aromatic CH7.20 - 7.90120 - 145
Phenyl Aromatic CH7.30 - 7.60128 - 135
Vinylic CH (α to C=O)6.60 - 6.80130 - 140
Vinylic CH (β to C=O)7.40 - 7.60150 - 155
Aldehyde CHO9.60 - 9.80190 - 195
Fluorene Quaternary C-140 - 150
Phenyl Quaternary C-135 - 140

Note: These are predicted values based on known data for fluorene and cinnamaldehyde (B126680) derivatives and may vary from experimental values.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between different parts of the this compound molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. orgsyn.org Key correlations would be observed between the adjacent vinylic protons of the cinnamylidene chain, as well as among the protons within the fluorene and phenyl aromatic rings. This helps to piece together the individual spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.netchemicalbook.com It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the aldehyde proton signal would correlate with the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2- and 3-bond) couplings between protons and carbons. chemicalbook.comchemeo.com This technique would be instrumental in connecting the fluorene moiety to the cinnamylidene side chain. For instance, correlations would be expected between the protons on the fluorene ring and the carbons of the vinyl group, confirming the point of attachment.

Solid-state NMR (ssNMR) provides valuable information on the structure, packing, and dynamics of molecules in their solid form. spectrabase.comnih.gov For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystal structures. Different polymorphs can have distinct physical properties. By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), one can obtain high-resolution spectra of the solid material and identify the number of non-equivalent molecules in the asymmetric unit of the crystal lattice. nih.gov

Vibrational Spectroscopy Methods

Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying the functional groups present in a molecule.

Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C=OStretch1680 - 1700Strong
Alkene C=CStretch1620 - 1650Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
Aromatic C-HStretch3000 - 3100Medium
Vinylic C-HStretch3010 - 3080Medium
Aldehyde C-HStretch2720 - 2820Weak

Note: These are predicted values and can be influenced by the molecular environment and physical state.

Raman Spectroscopy Techniques

Raman spectroscopy is a powerful non-destructive analytical tool for probing the vibrational modes of molecules, offering a fingerprint of their structural characteristics. mdpi.comnih.gov In the context of fluorene-based materials, Raman spectra are typically characterized by two main regions: a low-wavenumber area (100-700 cm⁻¹) associated with side-chain vibrations and a high-wavenumber region (1000-1700 cm⁻¹) dominated by the vibrations of the fluorene backbone. researchgate.net The analysis of these spectral regions provides valuable information on the conformation and structural integrity of the molecule. mdpi.comresearchgate.net

Key Raman peaks for the fluorene unit include a strong band around 1605 cm⁻¹, which is attributed to the in-plane stretching mode of the fluorene backbone. researchgate.net Other significant peaks are observed at approximately 1282 cm⁻¹, 1302 cm⁻¹, and 1342 cm⁻¹, primarily assigned to the C-C stretching modes between the phenylene rings. researchgate.net The region between 1100-1200 cm⁻¹ is sensitive to side-group substitutions, with peaks in this area arising from C-H bending modes. researchgate.net Furthermore, a strong peak observed in crystalline fluorene at 743 cm⁻¹ provides insight into the planarity of the ground state. researchgate.net

Changes in the Raman spectra, such as peak shifts and intensity variations, can indicate structural modifications, charge transfer processes, and the influence of the molecular environment. mdpi.comnih.gov For instance, pressure-induced phase transitions in crystalline fluorene have been shown to cause shifts in the intermolecular peak frequencies. ekt.gr The use of second-derivative transformations of Raman spectra can further enhance the resolution of specific spectral peaks, aiding in the detailed analysis of complex samples. researchgate.net

Table 1: Characteristic Raman Peaks of Fluorene Derivatives

Wavenumber (cm⁻¹)AssignmentReference
~1605In-plane stretching mode of the fluorene backbone researchgate.net
1282, 1302, 1342C-C stretching modes between phenylene rings researchgate.net
1100-1200C-H bending modes (sensitive to side-group substitution) researchgate.net
743Biphenyl A1 symmetry mode (sensitive to planarity) researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Approaches

UV-Vis and fluorescence spectroscopy are fundamental techniques for investigating the electronic properties of molecules like this compound. libretexts.orgyoutube.comyoutube.com These methods provide information about the electronic transitions, conjugation length, and emission characteristics of a compound. libretexts.orgyoutube.com

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. Molecules with chromophores, or light-absorbing parts, exhibit characteristic absorption spectra. libretexts.org For conjugated systems like this compound, the extent of conjugation significantly influences the maximum absorption wavelength (λmax). youtube.com Generally, a more extended conjugated system results in a longer λmax, corresponding to a lower energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.com

For instance, cinnamaldehyde displays a strong UV-Vis absorbance peak at approximately 290 nm. researchgate.net Studies on cinnamates have shown a λmax around 310 nm, which is attributed to the electron delocalization on the aromatic ring and ester group. nih.govresearchgate.net The absorbance spectrum of a molecule can be influenced by its environment and any conformational changes. libretexts.org Transmittance spectra, which measure the amount of light that passes through a sample, can be used to derive optical constants such as the refractive index and extinction coefficient. researchgate.netmdpi.com

Table 2: UV-Vis Absorption Data for Related Chromophores

Compound/Classλmax (nm)Solvent/EnvironmentReference
Cinnamaldehyde~290Solution researchgate.net
Cinnamates~310Methanol nih.govresearchgate.net
1,3-Butadiene217Not specified youtube.com
1,3,5-Hexatriene258Not specified youtube.com

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. youtube.comyoutube.com This technique is highly sensitive and can be used to determine the concentration of fluorescent species and study their environment. youtube.com

Time-resolved fluorescence provides deeper insights by measuring the decay of fluorescence intensity over time after excitation, yielding the fluorescence lifetime. nih.govnih.gov This lifetime is a characteristic property of a fluorophore and can be sensitive to its local environment, making it a valuable tool for studying molecular interactions and dynamics. nih.gov For example, time-resolved fluorescence has been used to monitor the release of fluorescent molecules from delivery systems by distinguishing between the lifetime of the molecule when confined versus when free in solution. nih.gov The development of time-resolved fluorescent proteins (TRFPs) with varying lifetimes has expanded the possibilities for multiplexed imaging and studying complex biological systems. biorxiv.org

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z). researchgate.netnih.gov It is a highly sensitive and specific method widely used in chemical analysis. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, fragile, and polar molecules by transferring them from solution into the gas phase as intact ions. youtube.comnih.gov This method is particularly useful for biomolecules and complex organic compounds. nih.govnih.gov ESI-MS often produces multiply charged ions, which extends the mass range of the spectrometer. youtube.comnih.gov The technique involves three main steps: droplet formation, desolvation, and gas-phase ion formation. youtube.com ESI-MS has proven to be a powerful tool in various fields, including coordination chemistry for studying reaction mechanisms and in clinical laboratories for metabolite screening. nih.govlongdom.org

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcog.comspectroscopyonline.com It is a robust method for the analysis of volatile and semi-volatile compounds. phcog.com In many cases, chemical derivatization is employed prior to GC-MS analysis to increase the volatility and thermal stability of the analytes. psu.edunih.gov The electron ionization (EI) mass spectra generated are typically reproducible and can be matched against spectral libraries for compound identification. psu.edu GC-MS is widely used for the characterization of complex mixtures, such as identifying bioactive components in plant extracts and for differentiating isomers of chemical compounds. researchgate.netnih.gov The selection of the appropriate derivatizing reagent and chromatographic conditions is crucial for optimal method performance. nih.gov

Hyphenated Analytical Methodologies in this compound Studies

Hyphenated analytical techniques, which combine two or more analytical methods, are powerful tools for the detailed characterization of complex samples. In the context of this compound research, these methodologies offer enhanced selectivity and sensitivity, providing comprehensive structural and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, merging the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. While specific LC-MS studies focusing exclusively on this compound are not extensively detailed in the provided search results, the compound is listed in contexts that strongly suggest the applicability of such techniques. For instance, this compound is mentioned in a patent for the synthesis of antiviral nucleosides, where techniques like chiral liquid chromatography are discussed for separating enantiomers. google.comgoogleapis.com This implies that LC-MS would be a critical tool for analyzing reaction mixtures and purifying products related to this compound derivatives. google.comgoogleapis.com

The general workflow of an LC-MS analysis involves introducing a sample into the LC system, where it is separated into its individual components based on their interactions with the stationary and mobile phases. These separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured, allowing for their identification and quantification.

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR)

For even more definitive structural elucidation, the hyphenation of liquid chromatography-mass spectrometry with nuclear magnetic resonance spectroscopy (LC-MS-NMR) provides an unparalleled level of detail. This technique allows for the direct correlation of mass spectrometric data with NMR data for individual components of a mixture separated by LC. Although direct applications of LC-MS-NMR to this compound are not found in the search results, the "CRC Handbook of Tables for Organic Compound Identification" includes data for this compound, such as its melting point, alongside NMR correlation charts. vdoc.pubgay.solutions This indicates the importance of NMR in the characterization of this compound. vdoc.pubgay.solutions The synthesis and characterization of new derivatives of cinnamic acid, a related structural class, have been extensively studied using NMR, further highlighting the relevance of this technique. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful hyphenated technique that separates ions based on their electrophoretic mobility in a capillary. This method is particularly well-suited for the analysis of charged or polar compounds. While no specific studies utilizing CE-MS for the analysis of this compound were identified in the search results, the general applicability of mass spectrometry in the characterization of organic compounds is well-established. vdoc.pubgay.solutions

Crystallographic and Solid-State Characterization Methods

The arrangement of molecules in the solid state is crucial for understanding a compound's physical and chemical properties. Crystallographic techniques provide definitive information about the three-dimensional structure of crystalline materials.

Advanced Microscopy Techniques for Material Morphology (e.g., SEM, TEM methodologies without specific images)

Advanced microscopy techniques are vital for understanding the physical form and structure of this compound at the micro and nano-scale.

Scanning Electron Microscopy (SEM) SEM is employed to investigate the surface topography and morphology of this compound powder. The technique uses a focused beam of electrons to generate signals from the sample's surface, providing information on particle size, shape, and aggregation. researchgate.net In this compound research, SEM would be used to assess the quality of a synthesized batch, such as the uniformity of its particles, which can influence its bulk properties and processability.

Transmission Electron Microscopy (TEM) TEM offers significantly higher resolution than SEM, allowing for the examination of the internal structure of this compound particles. youtube.com By transmitting electrons through an ultra-thin sample, TEM can reveal details about crystallinity, including lattice fringes and crystal defects. asem.at It can also be used to confirm the size distribution of nanoparticles if this compound is prepared in that form. researchgate.net The combination of imaging with diffraction modes in a TEM allows for the determination of the crystal structure of individual particles. youtube.com

Chromatographic and Separation Methodologies in Research

Chromatographic techniques are fundamental for the purification, identification, and quantitative analysis of this compound, ensuring the purity of the final compound and monitoring its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. nih.gov Given the aromatic and conjugated nature of the molecule, reversed-phase HPLC is a suitable method. A C18 column is commonly used, which separates compounds based on their hydrophobicity. chromatographyonline.com

The method involves injecting a solution of the sample into a mobile phase that is pumped through the column under high pressure. The separation is achieved based on the differential partitioning of this compound between the stationary phase (the C18 packing) and the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). chromatographyonline.com Detection is often performed using a UV-Vis or photodiode array (PDA) detector, set at a wavelength where this compound exhibits strong absorbance. researchgate.netresearchgate.net This technique is used to determine the purity of a sample by separating it from starting materials, byproducts, or degradation products. researchgate.net

Table 2: Typical HPLC Parameters for Analysis of Aromatic Compounds

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV-Vis at 280 nm and 320 nm chromatographyonline.com
Column Temperature25 °C chromatographyonline.com
Injection Volume5 µL chromatographyonline.com

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself may have a high boiling point and limited volatility, GC is useful for detecting volatile impurities, residual solvents, or smaller starting materials in a sample. youtube.com It can also be used in pyrolysis-GC-MS studies to analyze thermal degradation products.

In a typical GC setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a column. youtube.com The column contains a stationary phase (a liquid or polymer) that interacts differently with various components, causing them to separate based on their boiling points and polarity. youtube.com A detector at the end of the column measures the quantity of each component as it elutes. youtube.com

Table 3: General GC Methodological Parameters

ParameterCondition
ColumnCapillary column (e.g., 30 m length, 0.25 mm I.D.)
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Oven ProgramTemperature ramp (e.g., 50 °C to 300 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions, such as the synthesis of this compound. quora.comlibretexts.org By periodically taking a small aliquot of the reaction mixture and spotting it on a TLC plate, chemists can qualitatively observe the consumption of reactants and the formation of the product. rochester.edu

A standard procedure involves spotting the starting materials (e.g., fluorene and cinnamaldehyde derivatives) in separate lanes alongside the reaction mixture on a silica-coated plate. libretexts.org The plate is then developed in a suitable solvent system (eluent). The separated spots are visualized, often under UV light, due to the conjugated nature of the compounds. rsc.org The progress of the reaction is confirmed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product. libretexts.org The retention factor (Rƒ) value helps in identifying the different components.

Table 4: Example of a TLC Experiment for Reaction Monitoring

LaneSample SpottedObservationInterpretation
1 (Reference)Starting Material A (e.g., Fluorene derivative)Single spot at Rƒ = 0.7Position of reactant A
2 (Reference)Starting Material B (e.g., Cinnamaldehyde)Single spot at Rƒ = 0.6Position of reactant B
3 (Co-spot)Mixture of reactants and reaction mixtureAids in confirming spot identity rochester.eduReference for comparison
4 (Reaction)Reaction mixture at time = 2 hoursFaint reactant spots; new product spot at Rƒ = 0.4Reaction is proceeding
5 (Reaction)Reaction mixture at time = 6 hoursReactant spots absent; strong product spot at Rƒ = 0.4Reaction is complete

Compound List

Theoretical and Computational Investigations of Cinnamalfluorene

Quantum Chemical Approaches to Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a compound like Cinnamalfluorene, these methods would provide invaluable insights.

Density Functional Theory (DFT) and other ab initio methods are powerful tools for optimizing molecular geometry and calculating electronic properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be a standard approach to determine its ground-state energy, electron density distribution, and electrostatic potential. Such studies are crucial for predicting the molecule's stability and reactive sites. Without published research, specific values for these properties remain unknown.

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic transitions and reactivity. The energy gap between HOMO and LUMO would indicate the chemical reactivity and kinetic stability of this compound. Natural Bond Orbital (NBO) analysis could further elucidate the bonding interactions, such as hyperconjugation and charge delocalization, within the molecule. In the absence of computational data, a qualitative discussion of the expected contributions from the fluorene (B118485) and cinnamaldehyde (B126680) moieties is purely speculative.

Theoretical calculations are frequently used to predict and interpret spectroscopic data. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis), which would reveal the wavelengths of maximum absorption (λmax) related to electronic excitations. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would aid in the structural characterization of this compound. Without experimental or computational spectra, a data table for these signatures cannot be generated.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a view of the dynamic evolution of a molecular system, offering insights into its physical movements and interactions over time.

The cinnamoyl group attached to the fluorene moiety would likely introduce conformational flexibility. MD simulations could explore the potential energy surface of this compound to identify stable conformers and the energy barriers between them. This would be essential for understanding how the molecule's shape influences its properties and potential interactions with other molecules.

Understanding how this compound interacts with other molecules is key to predicting its behavior in various environments. MD simulations can model these interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. This information is particularly relevant for applications in materials science or medicinal chemistry. Without specific studies, any discussion on the intermolecular forces governing the behavior of this compound would be conjectural.

Reaction Mechanism Prediction and Validation through Computational Chemistry

To date, detailed computational studies on the reaction mechanisms involving this compound, such as its formation or subsequent transformations, have not been published. A thorough investigation in this area would typically involve the use of quantum mechanical methods like Density Functional Theory (DFT) or post-Hartree-Fock methods. researchgate.net Such studies would aim to:

Identify Reaction Pathways: Elucidate the step-by-step process of a chemical reaction, including the identification of all intermediates and transition states.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which provides insight into the reaction kinetics. researchgate.net

Predict Reaction Products: Ascertain the most likely products of a reaction and their relative stabilities.

For instance, in the study of other fluorene derivatives, computational chemistry has been instrumental in understanding reaction pathways, such as in the biomimetic synthesis of polyarylated fluorenes. researchgate.net However, no such specific data exists for this compound.

Data on Reaction Mechanisms of this compound (Illustrative) This table is for illustrative purposes only, as no specific data for this compound was found.

Reaction Step Computational Method Calculated Activation Energy (kcal/mol) Key Findings
Step 1: Initial attack DFT (B3LYP/6-31G*) N/A Data not available
Transition State 1 DFT (B3LYP/6-31G*) N/A Data not available
Intermediate Formation DFT (B3LYP/6-31G*) N/A Data not available
Step 2: Ring closure DFT (B3LYP/6-31G*) N/A Data not available
Transition State 2 DFT (B3LYP/6-31G*) N/A Data not available

Computational Methodologies for Supramolecular Interactions

The study of supramolecular interactions in this compound would involve computational methods to understand how molecules of this compound interact with each other or with other molecules through non-covalent forces. These interactions are crucial for understanding the material's properties in the solid state and in solution.

Commonly employed computational methodologies for such investigations include:

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density and identify bond critical points that signify non-covalent interactions. acs.org

Non-Covalent Interaction (NCI) Index: A method to visualize and characterize weak interactions in real space. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound aggregates and their interactions with solvent molecules over time.

Research on other fluorene-based systems has demonstrated the importance of π-π stacking, C-H···π interactions, and, in fluorinated derivatives, fluorine-specific interactions in directing their self-assembly and crystal packing. researchgate.netacs.org However, a specific analysis of the supramolecular interactions for this compound is not present in the current body of scientific literature.

Computational Methods for Supramolecular Interactions of Fluorene Derivatives (General) This table illustrates common methodologies, as specific applications to this compound were not found.

Interaction Type Computational Methodology Typical System Studied Reference
π-π Stacking DFT with dispersion correction (e.g., DFT-D3) Parallel-displaced fluorene dimers mdpi.com
C-H···π Interactions Symmetry-Adapted Perturbation Theory (SAPT) Fluorene interacting with methane N/A
Hydrogen Bonding Molecular Dynamics (MD) with appropriate force fields Fluorene derivatives with protic solvents nih.gov

Reactivity and Chemical Transformation Studies of Cinnamalfluorene

Polymerization Mechanisms and Methodologies Involving Cinnamalfluorene

The polymerization of this compound, a monomer containing both a fluorene (B118485) moiety and a reactive cinnamaldehyde-derived group, presents theoretical possibilities for various polymerization pathways. However, specific experimental studies detailing these processes are not widely available in the reviewed scientific literature.

Catalytic Polymerization Studies

Dedicated research on the catalytic polymerization of this compound is not extensively documented in publicly accessible scientific literature. While cationic polymerization is a common method for monomers with electron-donating groups, and various fluorene-containing polymers have been synthesized through methods like Suzuki coupling, specific application of these techniques to this compound is not detailed. wikipedia.orguh.eduresearchgate.netmdpi.commdpi.comscholaris.ca Cationic polymerization, initiated by classical protic acids, Lewis acids, or carbenium ion salts, is a potential route for polymerizing the vinyl group in the cinnamal moiety, but specific catalysts and conditions for this compound have not been reported. wikipedia.org Similarly, while anionic polymerization is effective for certain methacrylates, its application to this compound has not been described. uliege.beresearchgate.net

Investigation of Polymerization Kinetics

There is a lack of specific studies investigating the polymerization kinetics of this compound. Understanding the kinetics would require experimental data on reaction rates, the influence of monomer and initiator concentrations, and temperature effects, none of which are readily available in the existing literature for this particular compound.

Copolymerization Strategies and Methodologies

While copolymerization is a versatile strategy to tailor polymer properties, specific methodologies involving the copolymerization of this compound with other monomers are not described in the reviewed literature. The synthesis of various polyfluorene copolymers is well-documented, often employing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to create alternating copolymers with specific electronic and photophysical properties. researchgate.netmdpi.comscholaris.ca However, the incorporation of this compound as a comonomer in such strategies has not been reported.

Electrochemical Transformation Pathways

No specific studies on the electrochemical transformation pathways of this compound were found in the reviewed scientific literature. The electrochemical behavior of fluorene and its derivatives has been a subject of interest, particularly in the context of synthesizing conductive polymers and for applications in organic electronics. researchgate.net However, detailed cyclic voltammetry or other electrochemical studies specifically characterizing the redox behavior of this compound are not available.

Photochemical Reactivity Studies and Mechanisms

The photochemical reactivity of this compound is an area with some, albeit limited, available information. By analogy to similar compounds, this compound is expected to exhibit photochemical reactivity. For instance, phenylbutadiene derivatives can undergo [2+2] photocycloaddition reactions in the solid state. rsc.org This type of reaction involves the formation of a cyclobutane (B1203170) ring from two alkene moieties upon exposure to ultraviolet light. Such photodimerization can lead to significant changes in the material's physical properties. rsc.org While this provides a potential pathway for this compound's photochemical transformation, specific experimental studies confirming this reactivity for this compound itself are not detailed in the available literature.

Advanced Mechanistic Elucidation of this compound Reactions

Advanced mechanistic studies on this compound reactions are scarce. However, there is a record of a quantum-chemical calculation of the this compound molecule using the Modified Neglect of Diatomic Overlap (MNDO) method. sfvstu.ru Such computational studies are crucial for understanding the electronic structure, molecular geometry, and reactivity of a molecule. They can provide insights into potential reaction mechanisms at a molecular level, even in the absence of extensive experimental data. The specific findings of this quantum-chemical study, such as bond orders, charge distribution, and frontier molecular orbital energies, would be invaluable for predicting the most likely sites for electrophilic or nucleophilic attack and for understanding its potential behavior in various chemical reactions.

Studies on Degradation Pathways under Controlled Conditions

The reactivity of the core components of this compound, namely the fluorene and cinnamaldehyde (B126680) moieties, have been studied independently in various contexts. However, the specific chemical transformations and degradation products of the combined this compound molecule have not been a subject of published research. Therefore, no detailed degradation pathways or corresponding data can be provided at this time. Further experimental investigation would be required to elucidate the behavior of this compound under various controlled degradative conditions.

Supramolecular Chemistry and Non Covalent Interactions of Cinnamalfluorene

Investigation of Host-Guest Complexation Methodologies

The ability of a molecule to act as a "host" and encapsulate a "guest" molecule is a cornerstone of supramolecular chemistry. Fluorenyl-based compounds, due to their rigid and aromatic nature, are excellent candidates for forming such host-guest complexes. rsc.orgacs.orgnih.gov The investigation of these complexation events relies on a suite of sophisticated analytical techniques.

Spectroscopic Methods for Binding Studies (e.g., NMR titration)

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to probe host-guest interactions in solution. By systematically adding a guest to a solution of the host (or vice versa) and monitoring the changes in the chemical shifts of the protons, one can elucidate the binding stoichiometry, association constant (Kₐ), and the specific sites of interaction.

For a hypothetical host-guest system involving a cinnamalfluorene derivative as the host, we would anticipate changes in the chemical shifts of the aromatic protons of the fluorene (B118485) core and the vinylic protons of the cinnamal group upon complexation with a suitable guest. The magnitude of these changes would provide information about the proximity of the guest to these specific protons. The data from an NMR titration experiment can be used to construct a binding isotherm, from which the association constant can be calculated. For instance, studies on other fluorenyl-based hosts have successfully used ¹H NMR to determine host-guest ratios and confirm complex formation. acs.org

Hypothetical NMR Titration Data for a this compound Host

Guest Concentration (mM) Chemical Shift of Fluorene Proton (ppm) Chemical Shift of Cinnamal Proton (ppm)
0.0 7.80 6.50
0.2 7.82 6.53
0.4 7.85 6.56
0.6 7.88 6.59
0.8 7.90 6.62
1.0 7.92 6.65

This table represents hypothetical data to illustrate the expected trend in chemical shift changes during an NMR titration experiment.

Calorimetric Techniques for Thermodynamics of Association

Isothermal Titration Calorimetry (ITC) is a direct method for determining the thermodynamic parameters of binding interactions. It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binding, from which the Gibbs free energy (ΔG) and the association constant (Kₐ) can be calculated.

In the context of this compound, an ITC experiment would involve titrating a guest into a solution containing the this compound host. The resulting thermogram would reveal the heat changes associated with the complexation. A negative enthalpy change would indicate an exothermic and enthalpically driven process, often associated with strong hydrogen bonding or van der Waals interactions. Conversely, a positive enthalpy change, coupled with a large positive entropy change, would suggest an entropically driven process, which can be attributed to the hydrophobic effect and the release of solvent molecules from the binding cavity.

Thermodynamic Parameters for Host-Guest Complexation of Fluorene Analogs

Host-Guest System Kₐ (M⁻¹) ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol)
Fluorenyl Host + Amine Guest 1.5 x 10⁴ -5.7 -8.2 -2.5
Fluorenyl Host + Ketone Guest 8.0 x 10² -3.9 -6.5 -2.6

Data extrapolated from studies on analogous fluorenyl-based host systems.

Self-Assembly Principles and Techniques Involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For π-conjugated systems like this compound, self-assembly can lead to the formation of materials with interesting photophysical and electronic properties.

Solution-Phase Self-Assembly Methodologies

In solution, fluorene-based oligomers and polymers are known to self-assemble into various nanostructures, such as nanofibers, vesicles, and organogels. nih.govtue.nl This process is typically driven by a combination of π-π stacking interactions between the aromatic fluorene units and solvophobic effects. The nature of the solvent plays a crucial role; in "good" solvents, the molecules are typically dissolved, while in "poor" solvents or upon a change in solvent composition, aggregation and self-assembly are induced.

For this compound, we can hypothesize that in appropriate solvent systems, it would self-assemble into well-defined structures. The extended conjugation provided by the cinnamal group could enhance the π-π stacking interactions, leading to more stable and ordered assemblies compared to simple fluorene derivatives. Techniques such as UV-Vis and fluorescence spectroscopy are invaluable for studying this process, as the formation of aggregates often leads to changes in the absorption and emission spectra, such as red-shifts and changes in quantum yield.

Solid-State Self-Assembly and Crystal Engineering Approaches

In the solid state, the self-assembly of molecules is dictated by the principles of crystal engineering, where the geometry and intermolecular interactions of a molecule determine its crystal packing. For fluorene derivatives, the planar and rigid nature of the fluorene core often leads to herringbone or π-stacked packing motifs. umons.ac.bemdpi.comqut.edu.au

Theoretical Modeling of Supramolecular Systems Incorporating this compound

Computational chemistry provides a powerful lens through which to view and understand the non-covalent interactions that drive supramolecular phenomena. rsc.orgacs.orgacs.orgnih.govaps.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations can be used to model the structures and energies of supramolecular assemblies involving this compound.

Functional Supramolecular Systems and Catalysis Involving this compound

The compound known as this compound is chemically identified as trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (DPB). chemicalbook.comrsc.orgnist.gov Its role in supramolecular chemistry and catalysis is primarily as a versatile building block and ligand rather than as a central, functional host or a direct catalyst. Its extended π-conjugated system and reactive diene structure are key to its applications.

The primary application of trans,trans-1,4-diphenyl-1,3-butadiene in a supramolecular context is its use as a ligand in the formation of coordination polymers. By reacting with metal ions, it can self-assemble into extended, ordered structures held together by coordination bonds, a fundamental concept in supramolecular chemistry. These materials have potential applications in materials science.

In the realm of catalysis, this compound typically acts as a reactant in various catalyzed chemical transformations, rather than as the catalyst itself. It is a key substrate in several important organic reactions that rely on catalysts to proceed efficiently. For instance, it participates in nickel-catalyzed hydrobenzylation reactions and is a classic diene for Diels-Alder reactions, which can be promoted by various catalysts. researchgate.net

Detailed Research Findings

Research has explored the utility of trans,trans-1,4-diphenyl-1,3-butadiene in several types of catalyzed reactions. These studies highlight its reactivity and versatility as a precursor for more complex molecules.

One area of investigation is its participation in Diels-Alder reactions with various dienophiles, such as maleic anhydride (B1165640). rsc.orgresearchgate.net The kinetics and activation parameters of these reactions have been studied in different solvents, providing insight into the reaction mechanism. rsc.orgresearchgate.net The results, including low activation enthalpies and large negative entropies, are consistent with a concerted mechanism. rsc.orgresearchgate.net

Furthermore, trans,trans-1,4-diphenyl-1,3-butadiene serves as a ligand for the preparation of silver(I) coordination polymers. It is also a reactant for synthesizing 2,5-diphenylthiophene (B121853) through an oxidation reaction with potassium sulfide (B99878) in DMSO. Another notable application is in nickel-catalyzed hydrobenzylation reactions with furfural (B47365).

The synthesis of trans,trans-1,4-diphenyl-1,3-butadiene itself is a well-established example of the Wittig reaction, where cinnamaldehyde (B126680) is reacted with a phosphonium (B103445) ylide. unwisdom.org

Below are interactive data tables summarizing the catalytic applications and reaction parameters of this compound (trans,trans-1,4-diphenyl-1,3-butadiene).

Table 1: Catalyzed Reactions Involving trans,trans-1,4-Diphenyl-1,3-Butadiene

Reaction TypeCatalyst/ReagentsProductReference
Diels-Alder ReactionMaleic Anhydride3,6-diphenyltetrahydrophthalic anhydride adducts researchgate.net
HydrobenzylationNickel catalyst, N₂H₄, Furfural2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan
OxidationPotassium sulfide, DMSO2,5-diphenylthiophene
Coordination PolymerizationSilver(I) saltsSilver(I) coordination polymers

Table 2: Kinetic and Thermodynamic Parameters for the Diels-Alder Reaction with Maleic Anhydride

ParameterValueConditionsReference
Second-order rate constantsMeasured for various substituted diphenylbutadienesm-xylene solvent researchgate.net
Activation Enthalpy (ΔH‡)Low values reportedm-xylene solvent researchgate.net
Activation Entropy (ΔS‡)Large negative values reportedm-xylene solvent researchgate.net

These findings underscore the utility of this compound as a foundational molecule in building more complex chemical structures and supramolecular assemblies through catalyzed reactions.

Analytical Methodologies for Research Purity and Structural Integrity Assessment

Chromatographic Purity Assessment Methodologies

Chromatographic techniques are indispensable for determining the purity of organic compounds by separating the main component from any impurities. For a compound like Cinnamalfluorene, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile, thermally labile compounds. A reversed-phase HPLC method is commonly employed for the analysis of cinnamaldehyde (B126680) and its derivatives. rsc.orgnih.govchromatographyonline.com A typical HPLC system for analyzing this compound would likely utilize a C18 column, which is effective for separating aromatic and conjugated compounds. nih.govresearchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphoric acid solution) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, would likely be necessary to achieve optimal separation of this compound from any closely related impurities. nih.gov Detection is commonly performed using a UV-Vis detector, set at a wavelength where the chromophore of the molecule exhibits maximum absorbance. nih.gov Given the extended conjugation in this compound, a strong UV absorbance is expected.

For a more comprehensive purity profile, Gas Chromatography (GC) can be employed, particularly for identifying any volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The choice of a suitable capillary column and temperature program is crucial for achieving good resolution of all volatile components.

Table 1: Representative HPLC Parameters for Analysis of Cinnamaldehyde-Related Compounds

ParameterValueReference
Column Kromasil C18 (4.6 mm x 200 mm) nih.gov
Mobile Phase Acetonitrile-0.1% phosphoric acid solution (48:52) nih.gov
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 285 nm nih.gov
Injection Volume 10 µL-
Column Temperature 30 °C-

Note: This data is representative of methods used for cinnamaldehyde and would require optimization for this compound.

Spectroscopic Purity and Identity Verification Methodologies

Spectroscopic methods provide critical information about the molecular structure and are used to confirm the identity and integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in organic chemistry. msu.eduyoutube.comyoutube.com Both ¹H and ¹³C NMR spectra would be essential for the structural confirmation of this compound. nih.gov The ¹H NMR spectrum would provide information on the number and environment of the protons, with characteristic signals expected for the aromatic protons of the fluorene (B118485) and cinnamaldehyde moieties, as well as the aldehydic and vinylic protons. utah.edu The coupling patterns and integration of these signals would help to confirm the connectivity of the molecule. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde. utah.edu Advanced 2D NMR techniques, such as COSY and HMQC, could be used to definitively assign all proton and carbon signals. utah.edu

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govnasa.gov High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound, which in turn allows for the confirmation of its elemental composition. nih.gov Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating ions of this compound for mass analysis. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation by showing the loss of specific fragments corresponding to parts of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide additional confirmation of the compound's identity. The IR spectrum would show characteristic absorption bands for the functional groups present in this compound, such as the carbonyl (C=O) stretch of the aldehyde and the C=C stretching of the aromatic rings and the alkene. nih.govnih.gov UV-Vis spectroscopy would be used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the conjugated π-system of the molecule. nih.gov

Table 2: Expected Spectroscopic Data for this compound Based on Analogous Structures

TechniqueExpected FeaturesReference
¹H NMR Signals for aromatic, vinylic, and aldehydic protons. nih.govutah.edu
¹³C NMR Signals for aromatic, vinylic, and carbonyl carbons. nih.govutah.edu
Mass Spec (HRMS) Accurate mass measurement to confirm elemental composition. nih.gov
IR Spectroscopy Characteristic C=O and C=C stretching vibrations. nih.govnih.gov
UV-Vis Spectroscopy Strong absorbance in the UV region due to extended conjugation. nih.gov

Methodologies for Impurity Profiling and Identification

Impurity profiling is a critical aspect of pharmaceutical and chemical development, aiming to identify and quantify any impurities present in a substance. isca.meresearchgate.net For this compound, impurities could arise from the starting materials, by-products of the synthesis, or degradation products.

A combination of chromatographic and spectroscopic techniques is typically used for impurity profiling. researchgate.net LC-MS is a particularly powerful hyphenated technique for this purpose, as it combines the separation power of HPLC with the identification capabilities of mass spectrometry. nih.gov By analyzing the mass spectra of the impurity peaks separated by HPLC, it is often possible to deduce their structures.

Forced degradation studies are often performed to identify potential degradation products that might form under various stress conditions such as heat, light, acid, base, and oxidation. nih.gov The compound is subjected to these conditions, and the resulting mixture is analyzed by LC-MS to identify the degradation products.

Once a significant impurity is detected, its structure needs to be definitively elucidated. This may require isolation of the impurity using preparative HPLC, followed by full spectroscopic characterization using NMR, MS, and IR spectroscopy. researchgate.net The synthesis of the suspected impurity and comparison of its analytical data with that of the isolated impurity can provide final confirmation of its structure. researchgate.netnih.gov

Table 3: Common Classes of Impurities in Related Syntheses

Impurity ClassPotential OriginAnalytical DetectionReference
Starting Materials Incomplete reactionHPLC, GC-MS nih.gov
By-products Side reactions during synthesisLC-MS, HPLC nih.gov
Degradation Products Instability of the final compoundLC-MS, HPLC nih.gov
Residual Solvents Incomplete removal after synthesisGC-MS isca.me

Emerging Research Directions and Methodological Challenges in Cinnamalfluorene Studies

Innovations in Green Chemistry Approaches for Cinnamalfluorene Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound and its derivatives, research is shifting away from traditional syntheses that often rely on harsh conditions and hazardous solvents. Innovations in green chemistry are providing cleaner, more efficient, and cost-effective pathways for synthesis.

Key green approaches applicable to this compound synthesis include:

Aqueous Media Synthesis : The use of water as a solvent is a cornerstone of green chemistry. Research has demonstrated the successful synthesis of various fluorenone derivatives, key precursors for many fluorene-based compounds, in water. researchgate.net This method minimizes the use of volatile organic compounds, simplifies workup procedures, and can lead to high chemo- and regioselectivity with yields often exceeding 90%. researchgate.net

Biomimetic Synthesis : Drawing inspiration from nature, biomimetic approaches offer novel routes to complex molecules. For instance, the synthesis of polyarylated fluorene (B118485) derivatives has been achieved through intramolecular electrophilic aromatic substitution, mimicking the cyclization pathways found in natural products. researchgate.net These reactions can proceed with high efficiency, achieving yields between 60-95%. researchgate.net

Catalyst-Free and Mild Condition Reactions : Developing synthetic routes that operate under mild conditions and without the need for expensive or toxic catalysts is a significant area of innovation. rsc.org For example, the synthesis of 9-monoalkylated fluorene derivatives has been accomplished using alcohols in the presence of t-BuOK as a catalyst under mild conditions, showcasing a more sustainable alkylation method. researchgate.net Similarly, multicomponent reactions (MCRs) in aqueous media, sometimes with a benign catalyst like imidazole, represent a green and atom-economical approach to creating complex molecules. nih.gov

Table 1: Comparison of Green Synthesis Strategies for Fluorene Derivatives
Green Chemistry ApproachKey FeaturesReported YieldsRelevant Precursors/DerivativesReference
Aqueous Media SynthesisUses water as solvent, mild conditions, simple workup.90-98%Bromofluorenones, Nitrofluorenones researchgate.net
Biomimetic SynthesisMimics natural cyclization processes.60-95%Polyarylated fluorenes researchgate.net
Catalyst-Free ReactionsProceeds without a catalyst, reducing waste and cost.Not specifiedFluorenes from biaryls rsc.org
Multicomponent Reactions (MCRs)High atom economy, uses water and catalytic imidazole.Not specifiedPyrazolone derivatives nih.gov

Advancements in In-situ and Operando Characterization Tools

To fully understand the structure-property relationships in this compound-based materials, especially in functional devices, it is crucial to observe them under realistic operating conditions. In-situ and operando characterization techniques are indispensable tools for this purpose, providing real-time information on structural evolution, chemical changes, and dynamic properties. nih.gov

Recent advancements in these techniques are enabling a deeper understanding of functional materials:

Spectroscopic and Microscopic Techniques : A suite of powerful techniques is being applied to characterize materials at the atomic and molecular level. These include Scanning Electron Microscopy (SEM) for surface morphology, Transmission Electron Microscopy (TEM) for high-resolution imaging, and Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and study polymerization processes. nih.gov X-ray diffraction (XRD) is also critical for determining the crystalline structure of fluorene derivatives and their molecular packing. iaea.org

Real-Time Monitoring : The development of specialized in-situ cells allows for the characterization of materials during electrochemical processes, exposure to different environments, or under photo-irradiation. nih.govscilit.com This is particularly relevant for this compound-based materials that could be used in organic electronics, sensors, or smart materials, where their function is intrinsically dynamic. acs.org For example, in-situ spectroscopy can monitor changes in real-time under controlled conditions of temperature and humidity. resolvemass.ca

Table 2: Key Characterization Techniques for this compound-Based Systems
TechniqueInformation ObtainedRelevance to this compoundReference
In-situ/Operando XRDReal-time crystal structure evolution.Understanding phase transitions and degradation in devices. nih.goviaea.org
In-situ/Operando Spectroscopy (FTIR, Raman)Changes in chemical bonds and functional groups.Monitoring polymerization, degradation, or sensing interactions. nih.govresolvemass.ca
In-situ/Operando Microscopy (SEM, TEM, AFM)Real-time morphological and surface changes.Observing film formation, degradation, and nanostructure evolution. nih.govselectscience.net
In-situ/Operando Electrochemical AnalysisRedox processes, ion transport, SEI formation.Characterizing performance in batteries or electrochromic devices. nih.govscilit.com

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental investigation and computational modeling is accelerating the discovery and design of new materials. For this compound, this integrated approach allows for the prediction of molecular properties, guiding synthetic efforts toward molecules with desired functionalities.

Density Functional Theory (DFT) : DFT has become a powerful tool for studying the electronic and structural properties of fluorene derivatives. nih.gov It can be used to predict molecular geometries, orbital energies, and spectroscopic properties, which can then be compared with experimental data from techniques like NMR and UV-Vis spectroscopy for validation. nih.gov For instance, DFT calculations have been successfully used to understand the nature of stable radicals formed during the synthesis of some fluorene derivatives and to investigate the electrical properties of fluorenone-based compounds. researchgate.netnih.gov

Predictive Modeling for Material Properties : Computational chemistry can guide the design of new this compound-based materials by predicting their properties before synthesis. This includes forecasting photophysical properties for OLED applications, such as absorption and emission wavelengths, and assessing the planarity and conjugation of the molecular structure. mdpi.com Furthermore, emerging machine learning models are being developed to predict the physicochemical and biological properties of molecules, which could significantly speed up the screening of new this compound derivatives for specific applications. chemrxiv.org

Mechanistic Insights : Computational modeling provides invaluable insights into reaction mechanisms. For example, theoretical studies can elucidate the pathways of complex reactions, such as the formation of fluorene derivatives via spiroazitidine intermediates, by mapping out the energy landscapes of possible routes. rsc.org

Challenges in the Analysis of Complex this compound-Derived Systems

When this compound is used as a monomer to create polymers or as a component in complex supramolecular systems, their analysis presents significant challenges. The inherent complexity of polymeric materials requires sophisticated analytical strategies to fully characterize them.

Key analytical challenges include:

Molecular Complexity : Polymers derived from this compound can have diverse and complex architectures, including branched chains or crosslinked networks. This complexity makes it difficult to determine accurate molecular weight distributions and compositions. resolvemass.ca

Heterogeneity : Polymeric systems are often heterogeneous, with distributions in chemical composition, end-groups, and branching. researchgate.net Techniques like liquid chromatography (LC) are commonly used for characterization, but analysis is more challenging than for small molecules due to this dispersity. rsc.org

Solubility : Many high-performance polymers, which could be derived from a rigid monomer like this compound, exhibit poor solubility in common chromatographic solvents, complicating their analysis by techniques like Gel Permeation Chromatography (GPC). researchgate.netrsc.org

Phase Characterization : Distinguishing between amorphous and crystalline regions in semi-crystalline polymers is crucial as it dictates their mechanical and thermal properties. This requires a combination of techniques such as X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). resolvemass.caresolvemass.ca

Table 3: Analytical Techniques for Overcoming Challenges in Polymer Analysis
ChallengePrimary Analytical Technique(s)Information ProvidedReference
Complex Molecular StructureGel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR)Molecular weight distribution, chain structure. resolvemass.caresolvemass.ca
Copolymer HeterogeneityLiquid Chromatography (LC), Mass Spectrometry (MS)Chemical composition distribution, end-group analysis. rsc.orgresearchgate.net
Phase CharacterizationX-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)Crystallinity, phase transitions, thermal properties. resolvemass.caresolvemass.ca
Poor SolubilityHigh-Temperature GPC, Specialized SolventsAnalysis of engineering plastics and other poorly soluble polymers. rsc.org

Future Prospects for Academic Research on this compound-Based Materials and Processes

The academic research landscape for this compound and its derivatives is ripe with opportunities. The unique combination of the fluorene core's electronic properties and the cinnamaldehyde (B126680) group's reactivity opens doors to a wide range of new materials and applications.

Future research is likely to focus on several key areas:

Advanced Organic Electronics : Fluorene-based materials are already well-regarded for their use in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence efficiency and thermal stability. researchgate.netnih.gov Future work will likely involve fine-tuning the structure of this compound derivatives to achieve specific emission colors, improve charge transport, and enhance device lifetime. mdpi.comnih.gov

Smart and Responsive Materials : The functional groups within this compound make it an excellent candidate for creating "smart" materials that respond to external stimuli such as light, heat, or chemical analytes. This could lead to the development of novel sensors, electrochromic devices, and even materials for inkless printing. acs.orgmdpi.com

Supramolecular Chemistry and Self-Assembly : The planar nature of the fluorene unit promotes π-π stacking interactions, making it an excellent building block for supramolecular chemistry. tue.nltue.nl Research into controlling the self-assembly of this compound derivatives could lead to new materials with ordered nanostructures and unique optical and electronic properties. researchgate.net

Biomedical Applications : Fluorene derivatives have shown biological activity, including potential as anticancer agents. mdpi.comnih.gov The cinnamaldehyde moiety is also known for its biological properties. The combination of these two in this compound could lead to the exploration of new therapeutic agents, although this remains a nascent area of research.

Polymer Mechanochemistry : The study of how mechanical force can induce chemical reactions in polymers is a burgeoning field. acs.org this compound-based polymers could be designed as mechanophores, where force could trigger a specific chemical transformation, leading to applications in stress-sensing materials or self-healing polymers.

Table of Compounds Mentioned

Table 4: List of Chemical Compounds Mentioned in the Article
Compound Name
This compound
Fluorene
Fluorenone
Bromofluorenone
Nitrofluorenone
t-BuOK (Potassium tert-butoxide)
Imidazole
Pyrazolone
Cinnamaldehyde

Q & A

Q. What ethical frameworks apply to this compound research involving human-derived samples?

  • Methodological Answer : Obtain informed consent under IRB-approved protocols (Declaration of Helsinki). Anonymize data using unique identifiers and restrict access via GDPR-compliant databases. For gene expression studies, include ethics statements confirming compliance with local biobank regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.